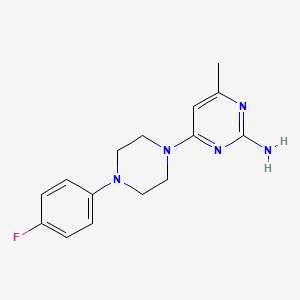

6-(4-(4-Fluorophenyl)piperazinyl)-4-methylpyrimidine-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(4-(4-Fluorophenyl)piperazinyl)-4-methylpyrimidine-2-ylamine is a useful research compound. Its molecular formula is C15H18FN5 and its molecular weight is 287.342. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Piperazine derivatives

Piperazine is a common moiety in many pharmaceutical drugs and has a wide range of biological activities. It is often used in the development of antipsychotic, antidepressant, and anxiolytic drugs .

Fluorophenyl compounds

The presence of a fluorine atom on the phenyl ring can enhance the compound’s metabolic stability, increase its lipophilicity, and improve its ability to penetrate biological membranes, which can affect its pharmacokinetics .

Pyrimidine derivatives

Pyrimidine is a basic structure in many biological compounds, such as nucleotides. Pyrimidine derivatives have been studied for their potential antiviral, anticancer, and anti-inflammatory activities .

Activité Biologique

6-(4-(4-Fluorophenyl)piperazinyl)-4-methylpyrimidine-2-ylamine, a compound with the molecular formula C15H18FN5 and CAS Number 873839-03-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in drug development.

The compound is characterized by:

- Molecular Weight : 287.34 g/mol

- Purity : Minimum purity of 95% is often required for research applications .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The specific synthetic routes can vary, but they generally include the formation of the piperazine ring and subsequent functionalization to introduce the fluorophenyl and pyrimidine moieties.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its potential as an inhibitor in therapeutic settings.

1. Inhibition Studies

Recent studies have indicated that compounds structurally related to this compound exhibit significant inhibitory effects on enzymes such as monoamine oxidase (MAO) and tyrosinase (TYR). For instance:

- MAO Inhibition : Related compounds have shown IC50 values as low as 0.013 µM for MAO-B, indicating potent inhibitory activity which may be beneficial for treating neurodegenerative diseases .

- TYR Inhibition : Compounds with similar piperazine structures have demonstrated competitive inhibition against TYR, with IC50 values around 0.18 µM, suggesting potential applications in treating hyperpigmentation disorders .

2. Cytotoxicity

Cytotoxicity assays performed on various cell lines reveal that while some derivatives exhibit cytotoxic effects at higher concentrations, others like T6 showed minimal toxicity even at elevated doses (IC50 > 120 µM) . This suggests that careful structural modifications can enhance therapeutic profiles while reducing adverse effects.

Case Studies

Several studies have documented the biological activities of related compounds:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| T6 | MAO-B Inhibition | 0.013 µM | |

| Compound 26 | TYR Inhibition | 0.18 µM | |

| Various derivatives | Cytotoxicity on L929 cells | >120 µM |

These findings illustrate the potential of fluorinated piperazine derivatives in drug discovery.

Applications De Recherche Scientifique

6-(4-(4-Fluorophenyl)piperazinyl)-4-methylpyrimidine-2-ylamine is a synthetic compound with a complex structure featuring a pyrimidine ring substituted with a piperazine moiety and a fluorophenyl group. The presence of the fluorine atom enhances the compound's lipophilicity, potentially influencing its biological activity. This compound is of interest in medicinal chemistry because of its potential therapeutic applications, especially in treating neurological disorders and other diseases.

Potential Applications

Research indicates that compounds containing piperazine and pyrimidine motifs exhibit a range of biological activities. Specifically, this compound has shown potential as an antiproliferative agent against cancer cells.

Scientific Research Applications

- Anticancer Activity: The compound's antiproliferative activity against cancer cells has been investigated. Researchers synthesized derivatives of this compound and evaluated their effects on various cancer cell lines. The synthesized compounds were tested for antitumor effects against a panel of 55 cell lines representing nine different cancer types at the National Cancer Institute (NCI).

- Urease Inhibition: Synthesized benzimidazole derivatives, which share structural similarities with this compound, have demonstrated high effectiveness as urease inhibitors . Inhibiting urease enzymes can be a promising method for preventing ureolytic bacterial infections .

- Medicinal Chemistry: Due to its complex structure, which includes a pyrimidine ring substituted with a piperazine moiety and a fluorophenyl group, this compound is of interest in medicinal chemistry because of its potential therapeutic applications, particularly in the treatment of neurological disorders and other diseases.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies often include:

- Ligand-protein binding assays

- Enzyme inhibition assays

- Cellular uptake studies

Such studies help elucidate the mechanism of action and potential side effects associated with this compound.

Propriétés

IUPAC Name |

4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN5/c1-11-10-14(19-15(17)18-11)21-8-6-20(7-9-21)13-4-2-12(16)3-5-13/h2-5,10H,6-9H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRROOFFSKFANIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.